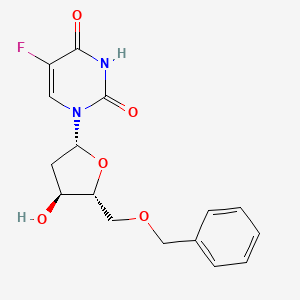

5'-O-benzyl-2'-deoxy-5-fluorouridine

Description

Properties

Molecular Formula |

C16H17FN2O5 |

|---|---|

Molecular Weight |

336.31 g/mol |

IUPAC Name |

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(phenylmethoxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C16H17FN2O5/c17-11-7-19(16(22)18-15(11)21)14-6-12(20)13(24-14)9-23-8-10-4-2-1-3-5-10/h1-5,7,12-14,20H,6,8-9H2,(H,18,21,22)/t12-,13+,14+/m0/s1 |

InChI Key |

GAYMOAUALRXKAU-BFHYXJOUSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COCC3=CC=CC=C3)O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COCC3=CC=CC=C3)O |

Origin of Product |

United States |

Historical Context of Fluoropyrimidine Development in Antimetabolite Research

The journey of fluoropyrimidines in cancer treatment began in the mid-20th century, a period marked by the dawn of rational drug design in oncology. aacrjournals.org The era of cancer chemotherapy was in its early stages, having commenced in the 1940s with the use of nitrogen mustards and folic acid antagonists. wikipedia.org A pivotal moment in this field was the synthesis of 5-fluorouracil (B62378) (5-FU) in 1957 by Dushinsky and colleagues. nih.gov This development was rooted in the observation that tumor cells preferentially utilize uracil (B121893), suggesting that a modified version of this pyrimidine (B1678525) base could selectively target cancerous tissues. nih.gov

5-FU quickly became a central drug in the treatment of various solid tumors, including those of the colon, breast, and gastrointestinal tract. nih.govnih.gov Its primary mechanism of action involves the inhibition of thymidylate synthase, an essential enzyme for DNA synthesis and repair. aacrjournals.orghealthline.comcalis.edu.cn By blocking this enzyme, 5-FU creates a "thymineless state," leading to the death of rapidly dividing cancer cells. aacrjournals.org

The success of 5-FU spurred further research into related compounds, leading to the development of a class of drugs known as antimetabolites. healthline.com Antimetabolites are structurally similar to essential molecules required for cellular processes, and they exert their effects by interfering with the synthesis of DNA and RNA. healthline.comwikipedia.org The fluoropyrimidines, including 5-FU and its derivatives, represent a significant subgroup of these antimetabolites. nih.govwikipedia.org Over the years, numerous attempts have been made to improve the therapeutic efficacy of 5-FU through various strategies, including the development of prodrugs designed for better absorption and tumor-specific activation. nih.gov

Rationale for Nucleoside Modification in Drug Design

The therapeutic application of nucleosides extends beyond their natural role as the building blocks of nucleic acids. nih.gov In drug design, the chemical modification of nucleosides is a well-established strategy to develop potent antiviral and antitumor agents. bldpharm.comresearchgate.net The rationale behind these modifications is multifaceted, aiming to enhance the drug's efficacy, alter its mode of action, or reduce its toxicity. bldpharm.com

One of the primary goals of nucleoside modification is to improve the compound's pharmacological properties. rockland.com This can include increasing its stability against enzymatic degradation, enhancing its ability to cross cell membranes, and improving its binding affinity to target enzymes. rockland.combiosynth.com For instance, modifications to the sugar moiety of a nucleoside can lock it into a specific conformation, which can lead to increased stability and enhanced binding to its target. biosynth.com

Furthermore, the addition of specific chemical groups to a nucleoside can create a prodrug, a compound that is inactive until it is metabolized within the body to its active form. This approach can be used to improve the drug's oral bioavailability and to target its action to specific tissues or organs. researchgate.net The development of oral fluoropyrimidines, for example, was driven by the need for more convenient and effective therapeutic options for patients. nih.gov By modifying the parent compound, researchers have been able to design drugs that are readily absorbed and then converted to 5-FU preferentially in tumor tissue. nih.gov

Classification of 5 O Benzyl 2 Deoxy 5 Fluorouridine Within Deoxyuridine Analogs

Strategies for O-Alkylation and Benzylation of 2'-Deoxy-5-fluorouridine

The selective modification of the hydroxyl groups at the 3' and 5' positions of 2'-deoxy-5-fluorouridine (FUdR) through O-alkylation and benzylation is a key strategy for creating derivatives with potentially improved pharmacological profiles. Achieving selectivity between the primary 5'-hydroxyl and the secondary 3'-hydroxyl group is a central challenge in these synthetic routes.

A common approach involves the use of protecting groups to ensure that the alkylation or benzylation occurs at the desired position. For the synthesis of 3'-O-benzyl derivatives, the 5'-hydroxyl group is often first protected. For instance, a practical synthesis for a related compound, 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, begins with the protection of the 5'-hydroxyl group of the starting nucleoside with a trityl group. tandfonline.com This allows for the subsequent selective benzylation of the 3'-hydroxyl group using benzyl bromide and sodium hydride. tandfonline.com The trityl group can then be removed under acidic conditions.

Similarly, various O-alkyl derivatives of FUdR have been synthesized to explore structure-activity relationships. jst.go.jpnih.gov This includes the preparation of compounds such as 3'-O-(p-chloro-benzyl)-FUdR, which demonstrated significantly enhanced antitumor activity compared to the parent FUdR in preclinical models. jst.go.jpnih.gov The synthesis of these analogs typically involves reacting the appropriately protected FUdR with the corresponding alkyl or benzyl halide.

Another strategy involves the synthesis of O-propargyl derivatives, which introduces a terminal alkyne group that can be used for further modifications via click chemistry. researchgate.net The synthesis of 3'-O- and 5'-O-propargyl derivatives of 5-fluoro-2'-deoxyuridine (B1346552) has been successfully achieved through the propargylation of suitably blocked nucleosides, followed by a deprotection step. researchgate.net For example, to synthesize the 3'-O-propargyl derivative, the 5'-hydroxyl group is first protected with a dimethoxytrityl (DMTr) group. Conversely, synthesis of the 5'-O-propargyl derivative involves protecting the 3'-hydroxyl group, often with a tert-butyldimethylsilyl (TBDMS) group. researchgate.net

| Derivative | Protecting Group Strategy | Reference |

| 3'-O-Benzyl | 5'-O-Trityl protection | tandfonline.com |

| 3'-O-(p-chloro-benzyl) | General O-alkylation methods | jst.go.jpnih.gov |

| 3'-O-Propargyl | 5'-O-DMTr protection | researchgate.net |

| 5'-O-Propargyl | 3'-O-TBDMS protection | researchgate.net |

Synthesis of 5'-O-Aminoacyl Derivatives of 3'-O-Benzylated 2'-Deoxy-5-fluorouridine

To further modify the FUdR structure, 5'-O-aminoacyl groups have been introduced onto 3'-O-benzylated FUdR scaffolds. jst.go.jpnih.gov This approach aims to create prodrugs that can potentially improve the solubility and pharmacokinetic properties of the parent compound.

The synthesis begins with the preparation of the 3'-O-benzylated FUdR intermediate, such as 3'-O-(p-chlorobenzyl)-2'-deoxy-5-fluorouridine. jst.go.jpnih.gov The free 5'-hydroxyl group of this intermediate is then esterified with an N-protected amino acid. The coupling is typically carried out using standard peptide coupling reagents. A final deprotection step removes the protecting group from the amino acid moiety to yield the desired 5'-O-aminoacyl derivative, often as a hydrochloride salt. jst.go.jpnih.gov

An example of this strategy is the synthesis of 3'-O-(p-chlorobenzyl)-5'-O-glycyl-FUdR hydrochloride. jst.go.jp This compound, along with other aminoacyl derivatives, was synthesized and evaluated, showing significant improvement in therapeutic index compared to the un-acylated precursor and the parent drug, FUdR. jst.go.jpnih.gov The sustained plasma concentration of FUdR after oral administration of this derivative suggests its potential as an effective prodrug. jst.go.jp

General Approaches to Fluorinated Nucleoside Analog Synthesis

The synthesis of fluorinated nucleosides, including analogs of this compound, is a cornerstone of medicinal chemistry. nih.gov The introduction of fluorine can significantly alter the biological properties of a molecule, enhancing metabolic stability and binding affinity. nih.gov Two primary strategies dominate the synthesis of these compounds: the divergent approach and the convergent approach. nih.govmdpi.com

The divergent approach involves the direct fluorination of a pre-synthesized nucleoside. mdpi.com This linear strategy can be advantageous as it maintains the original configuration of the nucleoside. mdpi.com However, it can sometimes result in low yields. mdpi.com Reagents such as (diethylamino)sulfur trifluoride (DAST) are commonly used for nucleophilic fluorination of hydroxyl groups. mdpi.com

The convergent approach is more frequently used and involves coupling a pre-fluorinated sugar moiety with a nucleobase. nih.govmdpi.com This method allows for greater flexibility in modifying the sugar component. nih.gov A key challenge in this approach is achieving the desired β-conformation of the final nucleoside, as the glycosylation step can produce a mixture of anomers. mdpi.com An example of this strategy involves synthesizing a fluorinated sugar, such as 5-O-benzoyl-2-deoxy-2-fluoroarabinofuranose, which is then coupled with a silylated pyrimidine base to form the nucleoside analog. nih.gov Other fluorinating agents, such as Selecfluor, can be used to introduce fluorine into the sugar precursor. nih.gov

More recent methodologies aim to create unified strategies for accessing fluorinated nucleosides. One such method avoids direct deoxyfluorination by using an elimination-fluorination sequence on a bis-tosylated nucleoside precursor, providing streamlined access to 3′-deoxy-3′-α-fluoro nucleosides. acs.org

Chemical Design and Synthesis of Bioreductively Activated Prodrugs of 2'-Deoxy-5-fluorouridine

Bioreductively activated prodrugs are designed to be activated under specific physiological conditions, such as the hypoxic (low oxygen) environment characteristic of solid tumors. This targeted activation can potentially reduce systemic toxicity. For 2'-deoxy-5-fluorouridine (FUdR), this strategy involves masking the active drug with a bioreductive group, typically a nitroaromatic moiety. nih.govnih.gov

The fundamental design involves attaching a 2-nitrophenylalkanoyl group to the 5'-hydroxyl of FUdR. nih.gov Under normal oxygen conditions, the prodrug is stable. However, in a hypoxic environment, nitroreductase enzymes can reduce the nitro group to an amino group. nih.gov This chemical reduction initiates a rapid intramolecular cyclization (lactamization) reaction, which cleaves the ester bond and releases the active drug, FUdR. nih.govnih.gov

The synthesis of these prodrugs involves the esterification of the 5'-hydroxyl group of FUdR with a carboxylic acid containing a nitroaromatic group. For example, 5'-[2-(2-Nitrophenyl)-2-methylpropionyl]-2'-deoxy-5-fluorouridine was synthesized as a potential bioreductively activated prodrug of FUdR. nih.gov The introduction of two methyl groups alpha to the ester carbonyl was intended to increase the rate of the cyclization-activation step and enhance stability against serum esterases. nih.gov

| Prodrug Moiety | Activation Mechanism | Key Features | Reference |

| 5'-(2-Nitrophenylalkanoyl) | Reduction of nitro group to amino group, followed by intramolecular cyclization. | Designed for activation in hypoxic tumor environments. | nih.gov |

| 5'-[2-(2-Nitrophenyl)-2-methylpropionyl] | Reduction of nitro group triggers rapid lactamization to release FUdR. | α-methyl groups added to promote cyclization and increase stability. | nih.gov |

Kinetic studies have shown that these conjugates are stable in buffer and human serum but release the parent drug quantitatively upon chemical reduction. nih.gov These findings underscore the feasibility of using this bioreductive approach to design targeted prodrugs of FUdR. nih.gov

Enzymatic Conversion and Activation Pathways of Fluorouridine Derivatives

The conversion of fluorouridine prodrugs into their active forms is a multi-step process mediated by several cellular enzymes. For this compound, the initial step is hypothesized to be the cleavage of the 5'-O-benzyl ether group, releasing 5-fluoro-2'-deoxyuridine (FUdR). This nucleoside analog then serves as a substrate for further enzymatic reactions that generate the ultimate cytotoxic compounds.

Role of Pyrimidine Nucleoside Phosphorylases and Thymidine (B127349) Phosphorylase in Prodrug Activation

Once 5-fluoro-2'-deoxyuridine (FUdR) is formed, or in the case of related prodrugs like 5'-deoxy-5-fluorouridine (dFUR), the key activation step is the cleavage of the glycosidic bond to release the active base, 5-fluorouracil (B62378) (5-FU). This reaction is catalyzed by pyrimidine nucleoside phosphorylases. nih.govebi.ac.uksigmaaldrich.com

Thymidine phosphorylase (TP), an enzyme often found in higher concentrations in tumor tissues compared to normal tissues, plays a crucial role in this process. jst.go.jpuah.esnih.gov It recognizes FUdR and dFUR as substrates, catalyzing their phosphorolysis to yield 5-FU and deoxyribose-1-phosphate. jst.go.jpnih.gov The elevated activity of TP in malignant tissues provides a basis for tumor-selective activation of these prodrugs. jst.go.jp Uridine (B1682114) phosphorylase can also contribute to this conversion, although thymidine phosphorylase is often the primary enzyme for deoxy-fluoronucleosides in human tumors. jst.go.jpresearchgate.net

Table 1: Key Enzymes in the Activation Pathway of Fluorouridine Derivatives

| Enzyme | Substrate(s) | Product(s) | Cellular Role |

|---|---|---|---|

| Thymidine Phosphorylase (TP) | 5-fluoro-2'-deoxyuridine (FUdR), 5'-deoxy-5-fluorouridine (dFUR) | 5-Fluorouracil (5-FU) | Cleaves glycosidic bond to release the active base. |

| Pyrimidine Nucleoside Phosphorylase (PyNPase) | Uridine, Thymidine, Fluorinated Nucleosides | Corresponding base (e.g., 5-FU) + Ribose-1-phosphate | General enzyme in nucleotide salvage pathway, contributes to prodrug activation. nih.govebi.ac.uk |

| Orotate (B1227488) Phosphoribosyltransferase (OPRT) | 5-Fluorouracil (5-FU) | 5-Fluorouridine (B13573) Monophosphate (FUMP) | Directly converts 5-FU to its first nucleotide metabolite. |

| Thymidine Kinase (TK) | 5-fluoro-2'-deoxyuridine (FUdR) | 5-fluoro-2'-deoxyuridine Monophosphate (FdUMP) | Phosphorylates the nucleoside to form the active nucleotide. |

Generation of 5-Fluorouracil and its Nucleotide Metabolites

Following its release, 5-fluorouracil (5-FU) functions as a central precursor that is anabolized into several active nucleotide metabolites through various pathways. nih.gov These metabolites are the direct effectors of the compound's cellular activity.

The primary activation pathways for 5-FU are:

Conversion to FUMP: 5-FU can be directly converted to 5-fluorouridine monophosphate (FUMP) by the enzyme orotate phosphoribosyltransferase (OPRT). researchgate.net FUMP is then sequentially phosphorylated by kinases to form 5-fluorouridine diphosphate (B83284) (FUDP) and subsequently 5-fluorouridine triphosphate (FUTP). researchgate.net

Conversion to FUdR: 5-FU can be converted to 5-fluoro-2'-deoxyuridine (FUdR) by thymidine phosphorylase. FUdR is then phosphorylated by thymidine kinase (TK) to yield 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). researchgate.net

Ribonucleotide Reductase Pathway: The diphosphate metabolite FUDP can also be converted by ribonucleotide reductase to 5-fluoro-2'-deoxyuridine diphosphate (FdUDP), which is subsequently metabolized to FdUMP or phosphorylated to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP). researchgate.net

These anabolic pathways result in the formation of three key active metabolites: FdUMP, FUTP, and FdUTP, each with distinct mechanisms of action. researchgate.net

Inhibition of Thymidylate Synthase by Fluorinated Metabolites

A primary mechanism of action of fluoropyrimidines is the potent inhibition of thymidylate synthase (TS). jst.go.jp This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. The metabolite responsible for this inhibition is 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). jst.go.jp

FdUMP acts as a suicide inhibitor of TS. It binds to the nucleotide-binding site of the enzyme, mimicking the natural substrate, deoxyuridine monophosphate (dUMP). jst.go.jpresearchgate.net This binding facilitates the formation of a stable, covalent ternary complex between FdUMP, thymidylate synthase, and the folate cofactor 5,10-methylenetetrahydrofolate. jst.go.jpresearchgate.net This complex is exceptionally stable and effectively blocks the active site, preventing dUMP from binding and halting dTMP synthesis. jst.go.jp The resulting depletion of the intracellular dTMP pool, and consequently deoxythymidine triphosphate (dTTP), leads to an imbalance in deoxynucleotide levels, which severely impairs DNA replication and repair processes. jst.go.jp

Incorporation of Fluorinated Nucleotides into Ribonucleic Acid (RNA) and Deoxyribonucleic Acid (DNA)

Beyond the inhibition of thymidylate synthase, the active metabolites of 5-FU exert their effects through direct incorporation into nucleic acids, leading to macromolecular dysfunction.

The metabolite 5-fluorouridine triphosphate (FUTP) is recognized by RNA polymerases and is incorporated into various forms of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), in place of uridine triphosphate (UTP). researchgate.net This incorporation of a fraudulent base disrupts multiple aspects of RNA function. It can alter the secondary structure of RNA, impair the processing and maturation of pre-mRNA and rRNA, and interfere with post-transcriptional modifications. researchgate.net Recent findings suggest that the disruption of ribosomal RNA biogenesis and function is a particularly significant contributor to the cytotoxic effects of 5-FU. mdpi.com

Similarly, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be mistakenly incorporated into DNA strands by DNA polymerases in place of dTTP. researchgate.net The presence of fluorouracil in the DNA helix compromises its structural integrity. The cellular DNA repair machinery, specifically uracil-DNA glycosylase, attempts to excise the fraudulent base, leading to transient single-strand breaks. jst.go.jp The continuous cycle of misincorporation and excision can result in DNA fragmentation and instability, ultimately triggering apoptotic cell death. jst.go.jp

Table 2: Active Metabolites and Their Primary Cellular Mechanisms

| Active Metabolite | Abbreviation | Primary Mechanism of Action |

|---|---|---|

| 5-fluoro-2'-deoxyuridine monophosphate | FdUMP | Inhibition of thymidylate synthase (TS), blocking DNA precursor synthesis. jst.go.jp |

| 5-fluorouridine triphosphate | FUTP | Incorporation into RNA, disrupting RNA processing and function. researchgate.net |

| 5-fluoro-2'-deoxyuridine triphosphate | FdUTP | Incorporation into DNA, leading to DNA damage and fragmentation. researchgate.net |

Interference with Macromolecular Biosynthesis and Cellular Proliferation

The combined effects of thymidylate synthase inhibition and the incorporation of fluorinated nucleotides into RNA and DNA result in a profound disruption of macromolecular biosynthesis, which in turn leads to the inhibition of cellular proliferation. uah.es

The blockade of dTMP synthesis leads to a "thymineless state," which starves the cell of a critical building block for DNA replication, effectively halting cell division. jst.go.jp Concurrently, the damage inflicted upon RNA disrupts protein synthesis, as the machinery for translation (ribosomes) and the templates for proteins (mRNA) are compromised. mdpi.com The integrity of the genetic blueprint is also damaged by the incorporation of FdUTP into DNA, triggering cellular stress responses and cell cycle arrest. jst.go.jp

Collectively, these insults on fundamental cellular processes overwhelm the cell's repair capacities, leading to an inhibition of growth and proliferation. The accumulation of cellular damage ultimately activates apoptotic pathways, resulting in programmed cell death.

Cellular and Molecular Metabolism of 5 O Benzyl 2 Deoxy 5 Fluorouridine Analogs

Anabolic and Catabolic Pathways in Various Biological Systems

The metabolic journey of 5'-O-benzyl-2'-deoxy-5-fluorouridine begins with its conversion to an active form (anabolism) and ends with its breakdown into inactive substances (catabolism).

Anabolic Pathway: The primary anabolic pathway for fluoropyrimidines aims to convert them into cytotoxic nucleotides that interfere with DNA and RNA synthesis. For this compound, the crucial first step is the enzymatic removal of the benzyl (B1604629) group to yield 2'-deoxy-5-fluorouridine (FUDR). Once FUDR is liberated, it enters the cell and is phosphorylated by thymidine (B127349) kinase (TK) to form 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). nih.govnih.gov

FdUMP is the principal active metabolite. It forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate (CH2THF). nih.gov This complex formation inhibits the normal function of TS, which is to catalyze the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. researchgate.netresearchgate.net The depletion of dTMP leads to disruptions in DNA replication and repair, ultimately causing cell death. researchgate.net

Further phosphorylation of FdUMP can occur, leading to the formation of 5-fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP) and subsequently 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP). FdUTP can be fraudulently incorporated into DNA in place of deoxythymidine triphosphate (dTTP), leading to DNA damage and instability. nih.govresearchgate.net

Catabolic Pathway: The catabolic pathway is responsible for the degradation and inactivation of fluoropyrimidines. If FUDR is cleaved to 5-fluorouracil (B62378) (5-FU) by thymidine phosphorylase, it enters the primary catabolic route for fluoropyrimidines. Over 80% of administered 5-FU is typically catabolized in the liver, intestinal mucosa, and other tissues. nih.gov

The rate-limiting enzyme in this pathway is dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govresearchgate.net DPD reduces 5-FU to 5,6-dihydro-5-fluorouracil (DHFU). nih.gov Subsequently, DHFU is hydrolyzed by dihydropyrimidinase (DPYS) to α-fluoro-β-ureidopropionic acid (FUPA). Finally, β-ureidopropionase (UPB1) cleaves FUPA into the inactive end-products α-fluoro-β-alanine (FBAL), ammonia, and carbon dioxide. nih.gov The efficiency of this catabolic pathway significantly influences the systemic clearance and toxicity of fluoropyrimidines.

Identification and Quantification of Intracellular Metabolites

The identification and quantification of intracellular metabolites are crucial for understanding the mechanism of action of fluoropyrimidine analogs. Techniques such as high-pressure liquid chromatography (HPLC) and 19F nuclear magnetic resonance (NMR) spectroscopy are employed for this purpose. nih.govnih.gov Following the administration of a this compound analog, the expected intracellular metabolites would mirror those of FUDR and 5-FU.

In vitro studies on related compounds like 5'-deoxy-5-fluorouridine (5'-dFUR) have identified key metabolites in the acid-soluble fraction of cells. The detectable metabolic products include 5-fluorouracil (FUra), 5-fluorouridine (B13573) 5'-monophosphate (FUMP), and 5-fluorouridine 5'-triphosphate (FUTP). nih.gov While 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) was not always detectable as a free metabolite, its production was inferred from the significant inhibition of thymidylate synthetase activity. nih.govnih.gov The inability to detect free FdUMP is often due to its rapid and tight binding to thymidylate synthase. nih.gov

The major expected anabolic and catabolic metabolites are summarized in the table below.

| Metabolite | Abbreviation | Pathway | Function/Significance |

|---|---|---|---|

| 5-fluoro-2'-deoxyuridine 5'-monophosphate | FdUMP | Anabolic | Primary active metabolite; inhibits thymidylate synthase. nih.gov |

| 5-fluoro-2'-deoxyuridine 5'-diphosphate | FdUDP | Anabolic | Intermediate in the formation of FdUTP. nih.gov |

| 5-fluoro-2'-deoxyuridine 5'-triphosphate | FdUTP | Anabolic | Incorporated into DNA, causing damage. nih.gov |

| 5-fluorouridine 5'-triphosphate | FUTP | Anabolic | Incorporated into RNA, affecting RNA processing. nih.gov |

| 5,6-dihydro-5-fluorouracil | DHFU | Catabolic | First product of 5-FU catabolism by DPD. nih.gov |

| α-fluoro-β-ureidopropionic acid | FUPA | Catabolic | Intermediate in the catabolic cascade. nih.gov |

| α-fluoro-β-alanine | FBAL | Catabolic | Inactive end-product of catabolism. nih.govnih.gov |

Enzymatic Regulation of this compound Metabolism

The metabolic fate of this compound is governed by a series of enzymes whose activity levels can vary significantly between individuals and tissue types.

Prodrug Activation Enzyme: The initial and most critical regulatory step for this specific compound is the cleavage of the 5'-O-benzyl bond. While the precise enzyme responsible is not well-documented in the provided search results, ether cleavage is often mediated by cytochrome P450 (CYP) enzymes in the liver. The activity of this specific enzyme would be the primary determinant of the rate and extent of FUDR release.

Thymidine Kinase (TK): This enzyme is essential for the first phosphorylation step, converting FUDR to the active FdUMP. nih.gov The levels of TK activity in tumor cells can therefore influence the drug's efficacy.

Thymidine Phosphorylase (TP): This enzyme can convert 5-FU to FUDR. nih.gov However, it can also cleave the glycosidic bond of FUDR, converting it back to 5-FU. In human tumors, the conversion of related prodrugs like 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU has been shown to be catalyzed by thymidine phosphorylase, and its activity is often higher in tumor tissues compared to adjacent normal tissues. nih.gov

Dihydropyrimidine Dehydrogenase (DPD): As the rate-limiting enzyme in the catabolism of 5-FU, DPD activity is a major factor in the drug's systemic clearance and toxicity. nih.govresearchgate.net High DPD activity can lead to rapid degradation of 5-FU, potentially reducing its therapeutic effect, while low or deficient DPD activity can lead to severe toxicity. researchgate.net

The interplay between the activities of these anabolic and catabolic enzymes creates a complex regulatory network that dictates the concentration of active metabolites within tumor cells and normal tissues.

Differential Metabolic Routes of Related Fluoropyrimidines

This compound belongs to a class of fluoropyrimidine prodrugs, each designed with a unique activation strategy to improve therapeutic outcomes. The primary difference in their metabolic routes lies in the initial enzymatic conversion to an active drug.

This compound: This compound is a prodrug of FUDR . Its activation is hypothesized to depend on an ether-cleaving enzyme (e.g., a Cytochrome P450) to remove the benzyl group. The released FUDR is then directly phosphorylated by thymidine kinase to the active FdUMP.

Capecitabine (B1668275): This is an oral prodrug that undergoes a three-step enzymatic cascade to generate 5-FU . It is first hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR). This is followed by deamination by cytidine (B196190) deaminase to 5'-deoxy-5-fluorouridine (5'-DFUR). Finally, 5'-DFUR is converted to 5-FU by thymidine phosphorylase (TP), which is often present at higher concentrations in tumor tissue. nih.govresearchgate.net

Tegafur (B1684496): Another oral prodrug of 5-FU , tegafur is gradually converted to 5-FU in the liver, primarily by the cytochrome P450 enzyme CYP2A6. researchgate.net Tegafur is often co-administered with other agents that modulate 5-FU metabolism, such as uracil (B121893) to inhibit DPD. researchgate.net

5'-deoxy-5-fluorouridine (5'-dFUR or Doxifluridine): This compound is an intermediate in capecitabine metabolism but has also been used as a drug itself. It is a direct prodrug of 5-FU , requiring only the action of thymidine phosphorylase or uridine (B1682114) phosphorylase for its activation. nih.govnih.gov

The table below summarizes the key differences in the activation pathways of these related fluoropyrimidine prodrugs.

| Prodrug | Active Drug Released | Key Activating Enzyme(s) |

|---|---|---|

| This compound | FUDR | Ether-cleaving enzymes (e.g., CYP450) |

| Capecitabine | 5-FU | Carboxylesterase, Cytidine Deaminase, Thymidine Phosphorylase. researchgate.net |

| Tegafur | 5-FU | Cytochrome P450 (CYP2A6). researchgate.net |

| 5'-deoxy-5-fluorouridine (Doxifluridine) | 5-FU | Thymidine Phosphorylase / Uridine Phosphorylase. nih.govnih.gov |

This strategic difference in activation pathways is designed to exploit enzymatic differences between tumor and normal tissues, potentially leading to more targeted drug release and an improved therapeutic index. acs.org

Prodrug Design Strategies for Enhancing the Therapeutic Efficacy of 5 Fluorouracil Derivatives

Principles of Prodrug Development for Improved Pharmacological Profiles

The primary goal of prodrug design is to create a temporarily inactive form of a drug that, after administration, is converted into the active parent drug through enzymatic or chemical reactions. This approach is particularly beneficial for 5-FU, as it allows for modifications that can improve its absorption, distribution, metabolism, and excretion (ADME) properties. The addition of a benzyl (B1604629) group at the 5'-O-position of 2'-deoxy-5-fluorouridine is a strategic chemical modification intended to alter its physicochemical properties.

The rationale behind such modifications is to enhance the lipophilicity of the molecule. Increased lipophilicity can lead to improved transport across cellular membranes, potentially increasing the drug's bioavailability and its concentration at the tumor site. Furthermore, the design of a prodrug can protect the active drug from premature degradation in the bloodstream, thereby prolonging its circulation time and allowing for a more sustained release of the active compound.

Research on various O-alkyl derivatives of 2'-deoxy-5-fluorouridine (FUDR) has demonstrated that such modifications can significantly enhance antitumor activity. For instance, a study evaluating the antitumor effects of these derivatives in mice with sarcoma 180 showed that most of the synthesized compounds were superior to the parent drug, FUDR. This highlights the potential of altering the molecular structure to improve the pharmacological profile. nih.gov

Enzyme-Targeted Prodrug Approaches (e.g., Thymidine (B127349) Phosphorylase Activation)

A key strategy in cancer chemotherapy is to selectively target tumor cells while sparing healthy tissues. Enzyme-targeted prodrug therapy is a highly effective approach to achieve this. Many 5-FU prodrugs are designed to be activated by enzymes that are overexpressed in tumor tissues. One such enzyme is thymidine phosphorylase (TP), which is found in higher concentrations in various solid tumors compared to normal tissues.

The activation of 5'-deoxy-5-fluorouridine (5'-DFUR) and its derivatives by thymidine phosphorylase is a well-established mechanism. nih.govuah.es This enzyme cleaves the glycosidic bond of the nucleoside, releasing the active cytotoxic agent, 5-FU, directly within the tumor microenvironment. This targeted activation leads to a higher concentration of the active drug at the tumor site, thereby enhancing its antitumor efficacy while minimizing systemic toxicity.

Studies on the substrate specificity of thymidine phosphorylase have shown that it can act on a variety of 5-substituted 2'-deoxyuridines. nih.govnih.gov The presence of a substituent at the 5'-position, such as the benzyl group in 5'-O-benzyl-2'-deoxy-5-fluorouridine , can influence the interaction of the prodrug with the enzyme. The design of such prodrugs takes into account the structural requirements of the enzyme's active site to ensure efficient conversion to the active drug. The antitumor activity of 3'-O- and 5'-O-alkyl derivatives of FUDR further supports the principle that these modified nucleosides can serve as effective substrates for tumor-associated enzymes, leading to enhanced therapeutic outcomes.

Bioreductive Activation Systems for Fluoropyrimidine Prodrugs

The tumor microenvironment is often characterized by regions of low oxygen tension, or hypoxia. This unique feature of solid tumors can be exploited for targeted drug delivery through the use of bioreductive prodrugs. wikipedia.orgnih.govnih.gov These are inactive compounds that are selectively activated to their cytotoxic form under hypoxic conditions by reductase enzymes that are overexpressed in these areas.

While direct evidence for the bioreductive activation of This compound is limited, the principle of using a benzyl ether as a trigger for drug release under reductive conditions is a known strategy in medicinal chemistry. The cleavage of benzyl ethers can be achieved under various reductive conditions. researchgate.netsemanticscholar.orgyoutube.comorganic-chemistry.orgrug.nl In the context of a hypoxic tumor, reductase enzymes could potentially cleave the benzyl ether bond of the prodrug, releasing 2'-deoxy-5-fluorouridine, which can then be further metabolized to 5-FU.

Research into bioreductively activated prodrugs of FUDR has involved the synthesis of compounds that undergo cyclization and release the active drug upon chemical reduction of a nitro group. nih.gov This demonstrates the feasibility of designing FUDR prodrugs that are activated by the reductive environment of tumors. The application of this strategy to a benzyl ether-containing prodrug would depend on the specific reductases present in the hypoxic tumor cells and their ability to recognize and cleave the benzyl ether linkage.

Advanced Delivery Systems for Targeted Prodrug Activation

To further enhance the tumor-specific delivery and activation of 5-FU prodrugs, advanced delivery systems such as nanoparticles and liposomes are being explored. researchgate.netnih.gov These delivery vehicles can protect the prodrug from premature degradation, improve its solubility, and facilitate its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect.

For a compound like This compound , encapsulation within a nanocarrier could offer several advantages. The lipophilic nature of the benzyl group may facilitate its incorporation into lipid-based delivery systems. Once the nanocarrier reaches the tumor site, the prodrug can be released and subsequently activated by tumor-specific enzymes like thymidine phosphorylase.

Preclinical Efficacy Studies of 5 O Benzyl 2 Deoxy 5 Fluorouridine Analogs in in Vitro and in Vivo Cancer Models

Evaluation of Antitumor Activity in Murine Tumor Models (e.g., Sarcoma 180)

The Sarcoma 180 murine tumor model has been a valuable tool in the initial in vivo screening of 5'-O-benzyl-2'-deoxy-5-fluorouridine and its derivatives. Research has demonstrated that O-alkylation of 2'-deoxy-5-fluorouridine (FUdR) can significantly enhance its antitumor activity. nih.govjst.go.jp

In a study evaluating various O-alkyl derivatives of FUdR, the 5'-O-benzyl and 3'-O-benzyl derivatives showed potent antitumor activities against Sarcoma 180 in mice. nih.gov Notably, the activity of these benzyl (B1604629) derivatives was comparable to that of effective O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine (F3Thd). nih.gov Further investigations into substituted-benzyl derivatives revealed that modifications to the benzyl group could further augment antitumor efficacy. For instance, 3'-O-(p-chlorobenzyl)-FUdR exhibited an antitumor activity approximately 100 times greater than that of the parent compound, FUdR. jst.go.jp

The introduction of aminoacyl groups at the 5'-O-position of 3'-O-benzyl derivatives has also been explored to improve the therapeutic profile. The hydrochloride salt of 3'-O-(p-chlorobenzyl)-5'-O-glycyl-FUdR demonstrated a significantly improved therapeutic index compared to both FUdR and its 3'-O-(p-chlorobenzyl) counterpart. jst.go.jp

These studies underscore the importance of the benzyl group in enhancing the in vivo antitumor efficacy of FUdR in murine models like Sarcoma 180. The observed structure-activity relationships have guided the development of more potent analogs for further preclinical evaluation.

Table 1: Antitumor Activity of this compound and Analogs in Murine Tumor Models

Assessment of Efficacy in Human Tumor Xenograft Models

The evaluation of this compound analogs has been extended to human tumor xenograft models, which provide a more clinically relevant setting to assess antitumor efficacy. These models, where human tumor cells are implanted into immunodeficient mice, allow for the investigation of drug activity against human-derived cancers.

Studies have shown that 5'-deoxy-5-fluorouridine (5'-DFUR), a related prodrug of 5-fluorouracil (B62378) (5-FU), demonstrates significant antitumor activity in various human cancer xenografts. nih.gov The efficacy of 5'-DFUR is often correlated with the expression of thymidine (B127349) phosphorylase, the enzyme responsible for its conversion to the active drug, 5-FU. nih.gov

In human gastric cancer xenograft models, the combination of 5'-DFUR with taxanes, such as paclitaxel, has been shown to result in at least an additive antitumor effect. nih.gov This enhanced efficacy is attributed to the upregulation of thymidine phosphorylase expression in the tumor tissue by taxanes. nih.gov Similar potentiation of 5'-DFUR's antitumor activity by taxanes has also been observed in human colon and mammary xenograft models. nih.gov

While direct studies on this compound in xenograft models are less prevalent in the reviewed literature, the extensive data on the closely related 5'-DFUR provides a strong rationale for the potential efficacy of benzyl-substituted analogs in these models. The enzymatic activation pathway shared by these compounds suggests that the principles of enzyme-prodrug therapy are applicable.

Furthermore, the development of novel oral prodrugs that generate 5'-DFUR as an intermediate, such as CLX-155, has shown promising preclinical activity in human colon cancer xenograft models in nude mice. esmed.org This highlights the ongoing interest in developing new fluoropyrimidine prodrugs with improved therapeutic profiles for the treatment of solid tumors.

Comparative Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines

In vitro studies are fundamental to understanding the cytotoxic and antiproliferative effects of new chemical entities at a cellular level. Various cancer cell lines have been utilized to compare the activity of this compound analogs with other fluoropyrimidines.

Studies have established that 5'-deoxy-5-fluorouridine (5'-dFUrd) exhibits selective cytotoxicity towards human tumor cells compared to normal human bone marrow stem cells. nih.gov In a comparative study, 5'-dFUrd was found to be less potent than 5-fluorouracil (5-FU) and 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) across all cell lines tested. nih.gov However, it displayed its most significant activity against breast carcinoma cell lines (47-DN and MCF-7) and an osteosarcoma cell line (MG-63). nih.gov Intermediate activity was observed against gastrointestinal tumor cell lines HCT-8 and Colo-357, while it showed poor activity against the HL-60 promyelocytic leukemia cell line. nih.gov

The concept of a therapeutic ratio, which compares the cytotoxicity in tumor cells to that in normal cells, is a critical aspect of these in vitro assays. For 5'-dFUrd, the therapeutic ratio was favorable for solid tumors, a characteristic not observed for 5-FU or FUdR. nih.gov This suggests a potential for a better safety profile in a clinical setting.

The conjugation of 2'-deoxy-5-fluorouridine to monoclonal antibodies has also been explored to enhance tumor-specific cytotoxicity. nih.gov In vitro assays demonstrated that these immunoconjugates were significantly more active against antigen-positive cell lines compared to antigen-negative cells, highlighting the potential of targeted delivery. nih.gov

The antiproliferative effects of these compounds are typically assessed using assays such as the MTT assay, which measures cell viability. mdpi.com These assays provide quantitative data, often expressed as IC50 values (the concentration required to inhibit cell growth by 50%), allowing for a direct comparison of the potency of different analogs.

Table 2: Comparative Cytotoxicity (LD50) of 5'-dFUrd in Human Tumor Cell Lines and Bone Marrow Stem Cells

Correlation of Tumor Enzyme Expression with Antitumor Response in Preclinical Settings

The antitumor response to this compound and its analogs is intrinsically linked to the expression and activity of specific enzymes within the tumor microenvironment. A key enzyme in the activation of these prodrugs is thymidine phosphorylase (TP), which is also known as platelet-derived endothelial cell growth factor (PD-ECGF). uah.es

TP catalyzes the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to the active cytotoxic agent, 5-fluorouracil (5-FU). jst.go.jpnih.gov Consequently, the level of TP expression in tumor tissues is a critical determinant of the efficacy of 5'-DFUR and related compounds. nih.gov Preclinical studies have consistently shown a positive correlation between TP levels and the antitumor activity of these prodrugs. esmed.org

In human tumor xenograft models, tumors with high TP expression have been found to be more sensitive to treatment with 5'-DFUR. nih.gov This has been observed in various cancer types, including colon, breast, and gastric cancers. nih.gov Furthermore, agents that can upregulate the expression of TP in tumors, such as taxanes, have been shown to enhance the antitumor efficacy of 5'-DFUR in these preclinical models. nih.gov

The enzymatic activity of TP is not only crucial for the activation of fluoropyrimidine prodrugs but also plays a role in tumor progression through its angiogenic properties. uah.es This dual role of TP presents a complex scenario in cancer therapy, where on one hand, its presence is necessary for drug activation, and on the other, it may contribute to tumor growth and metastasis. uah.es

The correlation between enzyme expression and drug response has significant implications for patient selection and the development of combination therapies. Preclinical models that accurately reflect the enzymatic profile of human tumors are therefore essential for the successful translation of these findings to the clinic.

Compound Reference Table

Emerging Research Directions and Future Perspectives on 5 O Benzyl 2 Deoxy 5 Fluorouridine Analogs

Development of Next-Generation Prodrugs and Novel Fluorinated Nucleoside Analogs

The development of prodrugs is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of anticancer agents. For fluorinated nucleosides like FUdR, prodrug approaches aim to enhance oral bioavailability, tumor selectivity, and therapeutic index. Research into O-alkyl derivatives of FUdR has demonstrated the potential of this approach. For instance, various O-alkyl derivatives have shown superior antitumor activity compared to the parent compound, FUdR.

A significant advancement in this area is the synthesis and evaluation of 5'-O-aminoacyl-3'-O-benzyl derivatives of 2'-deoxy-5-fluorouridine. One study highlighted that 3'-O-(p-chlorobenzyl)-FUdR exhibited antitumor activity approximately 100 times greater than that of FUdR. nih.gov Further derivatization of this compound into 3'-O-(p-chlorobenzyl)-5'-O-glycyl-FUdR hydrochloride resulted in a significantly improved therapeutic index and maintained plasma concentrations of FUdR for up to 24 hours after oral administration. nih.gov These findings underscore the potential of modifying the 5'-hydroxyl group of FUdR with moieties like a benzyl (B1604629) group to create effective prodrugs.

Future research on 5'-O-benzyl-2'-deoxy-5-fluorouridine could explore a variety of substitutions on the benzyl ring or the introduction of different linker groups to modulate the rate of drug release and tumor targeting. The development of novel fluorinated nucleoside analogs also remains a vibrant area of research, with the introduction of fluorine atoms at various positions of the sugar moiety being a common strategy to enhance metabolic stability and biological activity.

Table 1: Antitumor Activity of 2'-deoxy-5-fluorouridine (FUdR) and its Analogs

| Compound | ED₅₀ (mg/kg/d) | Therapeutic Index (T.I.) |

| 2'-deoxy-5-fluorouridine (FUdR) | 84 | - |

| 3'-O-(p-chloro-benzyl)-FUdR | 0.87 | - |

| 3'-O-(p-chlorobenzyl)-5'-O-glycyl-FUdR hydrochloride | 0.41 | 4.18 |

Data sourced from a study on O-alkyl derivatives of FUdR. nih.gov

Integration of Rational Drug Design with Mechanistic Insights

Rational drug design, incorporating computational modeling and structure-activity relationship (SAR) studies, is instrumental in the development of more potent and selective drug candidates. While specific rational design studies on this compound are not yet widely published, the principles can be applied based on existing knowledge of related compounds.

The antitumor activity of O-benzyl derivatives of FUdR suggests that the benzyl group plays a crucial role in the drug's efficacy. SAR studies on various substituted benzyl derivatives have shown that modifications to the benzyl ring can significantly impact antitumor activity. For example, the introduction of a chloro-substituent at the para position of the benzyl ring in 3'-O-benzyl-FUdR dramatically increased its potency. nih.gov

Future rational drug design efforts for this compound analogs could involve:

Computational Docking: Simulating the binding of different 5'-O-benzyl analogs to key enzymes involved in nucleoside metabolism, such as thymidine (B127349) phosphorylase and uridine (B1682114) phosphorylase, to predict their activation efficiency.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of a series of 5'-O-benzyl analogs with their biological activity to guide the design of new compounds with improved properties.

Mechanistic Elucidation: Understanding the precise mechanism of action is crucial for rational design. For many FUdR analogs, the primary mechanism is the inhibition of thymidylate synthase, leading to the disruption of DNA synthesis. nih.gov Investigating how the 5'-O-benzyl group influences this and other potential mechanisms will inform the design of more effective drugs.

Advanced Methodologies for Deeper Mechanistic Elucidation and Metabolic Profiling

A thorough understanding of the metabolic fate and mechanism of action of a drug candidate is paramount for its successful development. For this compound, it is anticipated that it acts as a prodrug, being metabolized in vivo to release the active agent, FUdR, which is then further converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), the potent inhibitor of thymidylate synthase.

Studies on the metabolism of the related compound 5'-deoxy-5-fluorouridine (5'-dFUrd) have shown that it is converted to 5-fluorouracil (B62378) (5-FU) by nucleoside phosphorylase. nih.gov The subsequent metabolic products include 5-fluorouridine (B13573) 5'-monophosphate and 5-fluorouridine 5'-triphosphate. nih.gov It is plausible that this compound follows a similar metabolic pathway after the initial cleavage of the benzyl group.

Advanced analytical techniques are essential for detailed metabolic profiling and mechanistic studies. These include:

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and quantification of metabolites in biological samples (e.g., plasma, tumor tissue).

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of novel metabolites.

Metabolomics: A comprehensive analysis of all metabolites in a biological system to identify metabolic pathways affected by the drug.

By employing these methodologies, researchers can gain a deeper understanding of the activation, distribution, and elimination of this compound and its metabolites, which is critical for optimizing its therapeutic potential.

Exploration of Synergistic Effects with Other Research Agents

Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy and reduced drug resistance. The exploration of synergistic interactions between this compound analogs and other anticancer agents is a promising avenue for future research.

Studies have shown that the cytotoxicity of 5-fluorouracil (5-FU) and its nucleoside analog, 5-fluoro-2'-deoxyuridine (FUdR), can be synergistically enhanced by other compounds. For example, certain deoxyuridine analogs have been found to potentiate the anticancer effects of 5-FU in various cancer cell lines. nih.gov This synergy is often attributed to the combined impact on DNA replication and repair pathways. nih.gov

Future research could investigate the synergistic potential of this compound in combination with:

Targeted Therapies: Agents that inhibit specific signaling pathways involved in cancer cell growth and survival.

Immunotherapies: Drugs that harness the patient's immune system to fight cancer.

Other Chemotherapeutic Agents: Combining with drugs that have different mechanisms of action to achieve a multi-pronged attack on cancer cells.

By identifying synergistic combinations, it may be possible to achieve greater therapeutic effects at lower doses, thereby reducing treatment-related toxicity.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 5'-O-benzyl-2'-deoxy-5-fluorouridine?

Methodological Answer: The synthesis involves protecting the ribose moiety and introducing functional groups. Key steps include:

- Benzylation at the 5'-OH group : Use anhydrous conditions with benzyl bromide and a base like NaH in DMF to prevent hydrolysis .

- Deoxyribose modification : Deoxygenation via radical-mediated reduction (e.g., using tributyltin hydride) or enzymatic methods to ensure stereochemical integrity .

- Fluorination : Introduce fluorine at the 5-position using electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH to avoid side reactions .

Q. Critical Parameters :

| Parameter | Optimal Condition | Impact of Deviation |

|---|---|---|

| Temperature | 0–4°C (fluorination step) | Higher temps cause decomposition |

| Solvent | Anhydrous DMF or THF | Moisture reduces yield |

| Reaction Time | 12–24 hrs (benzylation) | Shorter times lead to incomplete protection |

Q. How can researchers ensure purity and structural fidelity during purification?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to separate unreacted intermediates. Monitor UV absorption at 260 nm for nucleoside detection .

- Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophilic impurities.

- Spectroscopic Validation : Confirm structure via -NMR (e.g., benzyl protons at δ 4.5–5.0 ppm) and -NMR (fluorine signal at δ -120 to -150 ppm) .

Advanced Research Questions

Q. What strategies enhance the bioavailability of this compound in vivo?

Methodological Answer:

- Prodrug Design : Synthesize 3'- or 5'-ester derivatives (e.g., acetyl or butanoyl) to improve membrane permeability. For example, 3'-O-butanoyl esters show enhanced cellular uptake in cancer cell lines .

- Phosphoramidate ProTides : Modify the 5'-OH with aryloxy phosphoramidate groups to bypass kinase-dependent activation. This strategy increases intracellular delivery of the active 5-fluorouracil metabolite .

- Nanoparticle Encapsulation : Use lipid-based carriers to protect the compound from enzymatic degradation in serum .

Q. How does the benzyl group at the 5'-position influence biological activity compared to other analogs?

Methodological Answer: The 5'-O-benzyl group:

- Enhances Lipophilicity : Increases logP by ~1.5 units, improving blood-brain barrier penetration (tested in murine models) .

- Reduces Enzymatic Degradation : Protects against phosphorylases, extending half-life in plasma (t = 4.2 hrs vs. 1.5 hrs for non-benzylated analogs) .

- Modulates Target Binding : Molecular docking studies show benzyl groups create steric hindrance, reducing off-target binding to non-thymidylate synthase proteins .

Q. Comparative Activity Table :

| Analog | IC (thymidylate synthase) | Plasma Stability (t, hrs) |

|---|---|---|

| 5'-O-Benzyl derivative | 0.8 µM | 4.2 |

| 2'-Deoxy-5-fluorouridine | 1.2 µM | 1.5 |

| 5-Fluorouracil | 2.5 µM | 0.8 |

Q. How should researchers address contradictory data on the compound’s cytotoxicity in different cell lines?

Methodological Answer:

- Control Variables :

- Cell Line-Specific Metabolism : Measure expression of thymidylate synthase (TS) and dihydropyrimidine dehydrogenase (DPD) via qPCR. High TS/DPD levels correlate with resistance .

- Proliferation Rate : Normalize cytotoxicity assays (e.g., MTT) to doubling time; fast-growing cells (HeLa) show higher sensitivity.

- Metabolite Profiling : Use LC-MS to quantify intracellular 5-fluorouracil levels. Discrepancies may arise from differential prodrug activation .

Q. What are the best practices for evaluating long-term stability in storage?

Methodological Answer:

- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor degradation via HPLC .

- Protective Formulations : Lyophilize with trehalose (1:1 w/w) to prevent hydrolysis. Residual solvents (e.g., DMSO) should be <0.1% to avoid radical-induced decomposition .

- Light Sensitivity : Use amber vials; UV exposure leads to 20% degradation within 72 hrs under ambient light .

Q. How can computational modeling guide the design of novel derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.